N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound features a unique heterocyclic core comprising a 3-oxo-3,4-dihydropyrazine ring substituted with a 4-ethoxyphenyl group at position 4 and a sulfanyl acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 3,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-4-28-19-7-5-18(6-8-19)25-10-9-23-21(22(25)27)29-14-20(26)24-17-12-15(2)11-16(3)13-17/h5-13H,4,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKIMYYNKKWNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step may involve the use of ethoxybenzene derivatives and suitable coupling reagents.
Attachment of the dimethylphenyl group: This can be done through electrophilic aromatic substitution reactions.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial production methods may involve optimizing these steps for scalability, including the use of flow reactors and automated synthesis equipment to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Researchers may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
Target Compound
- Core : 3-oxo-3,4-dihydropyrazine.
- Key Substituents :
- 4-Ethoxyphenyl (electron-donating group at position 4).
- Sulfanyl acetamide with 3,5-dimethylphenyl at position 2.
Analog 1: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
- Core: Cyanoacetamide coupled with a hydrazinylidene moiety.
- Key Substituents :
- 4-Methylphenyl (hydrophobic group).
- Sulfamoylphenyl (polar sulfonamide group).
Analog 2: Sulfamethoxazole-derived Pyrazolidine Compound (4)
- Core : Pyrazolidine ring with hydroxyl groups.
- Key Substituents :
- Sulfonyl acetamide.
- 5-Methylisoxazol-3-yl group.
Physicochemical Properties
Substituent Effects on Reactivity and Activity
- Electron-Donating Groups: The 4-ethoxyphenyl in the target compound may stabilize the dihydropyrazine ring via resonance, contrasting with the electron-withdrawing cyano group in 13a.
- Sulfur Functionality : The sulfanyl bridge in the target compound differs from sulfonamides (13a) and sulfonyl groups (Compound 4), which are critical for sulfa drug activity .
Biological Activity
N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound with significant potential in medicinal chemistry. Its complex structure suggests a variety of biological activities, which warrant detailed investigation. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H23N3O3S, with a molecular weight of 409.5 g/mol. The compound features a sulfanyl group attached to an acetamide moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing similar structural motifs have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in cellular models. These findings suggest potential applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported that similar compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfanyl group may interact with key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell death.
- Gene Expression Modulation : It may alter the expression levels of genes involved in inflammation and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of structurally related compounds:
- Case Study 1 : A derivative with a similar scaffold was tested for its antibacterial activity against Staphylococcus aureus and showed significant inhibition at low concentrations.
- Case Study 2 : In a preclinical model of rheumatoid arthritis, a related compound demonstrated reduced swelling and pain in treated animals compared to controls.
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1: React 4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazine-2-thiol with 2-chloro-N-(3,5-dimethylphenyl)acetamide in ethanol under reflux, using sodium acetate as a base to neutralize HCl byproducts .
- Step 2: Optimize molar ratios (e.g., 1:1.2 excess of thiol derivative) and reflux duration (30–60 minutes) to maximize yields.
- Purification: Recrystallize from ethanol-dioxane mixtures (1:2 ratio) to isolate pale crystalline products, achieving ~85% yields .
Advanced: How can contradictions in spectroscopic data (e.g., NMR or MS) for this compound be resolved during structural elucidation?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or tautomeric forms. Strategies include:
- NMR: Use deuterated DMSO (DMSO-) to resolve proton splitting patterns and confirm acetamide NH peaks (δ ~10.33 ppm) . Compare with computational predictions (DFT-based chemical shift calculations).
- Mass Spectrometry: Employ high-resolution MS (HRMS) to distinguish between molecular ion peaks ([M+H]) and adducts. For example, a calculated of 443.4 (CHFNO) should match experimental data within 2 ppm error .
- X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals in ethanol/water mixtures.
Basic: What analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time should align with reference standards .
- TLC: Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 3:7); ~0.5 under UV light.
- Elemental Analysis: Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., CHNOS requires C: 63.45%, H: 5.83%, N: 10.57%).
Advanced: What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to:
- Acidic: 0.1 M HCl at 60°C for 24 hours.
- Basic: 0.1 M NaOH at 60°C for 24 hours.
- Oxidative: 3% HO at room temperature.
Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the acetamide group) .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (T >200°C suggests thermal stability).
Basic: What safety protocols should be followed during handling and storage?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) to avoid dermal exposure. Work in a fume hood due to potential sulfur-containing vapors .
- Storage: Keep in amber glass vials at 2–8°C under inert gas (N) to prevent oxidation. Avoid proximity to ignition sources (flash point >150°C inferred from analogous compounds) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Parameterize the pyrazinone ring’s electron-deficient region as a potential hydrogen-bond acceptor.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD values (<2 Å indicates stable interactions).
- QSAR: Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity using Hammett constants (σ values) .
Basic: How can researchers address low yields during the sulfanyl-acetamide coupling step?
Methodological Answer:
- Catalyst Screening: Test bases like KCO or DBU for improved nucleophilicity.
- Solvent Optimization: Switch from ethanol to DMF for higher polarity, enhancing thiolate ion formation.
- Microwave Synthesis: Reduce reaction time from hours to minutes (e.g., 100°C, 300 W, 15 minutes) .
Advanced: What mechanistic insights explain the compound’s potential bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme Assays: Conduct kinetic studies (e.g., IC determination) with purified enzymes (e.g., cyclooxygenase-2). The 3-oxo-pyrazine moiety may chelate catalytic metal ions.
- Isothermal Titration Calorimetry (ITC): Measure binding affinity () to confirm competitive inhibition.
- Metabolite Profiling: Use LC-MS/MS to identify Phase I/II metabolites in liver microsomes, predicting in vivo behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
